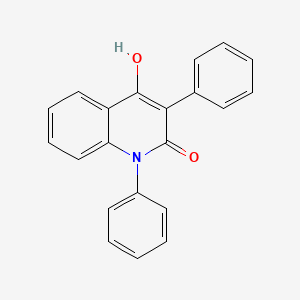

4-Hydroxy-1,3-diphenylquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

76066-78-9 |

|---|---|

Molecular Formula |

C21H15NO2 |

Molecular Weight |

313.3 g/mol |

IUPAC Name |

4-hydroxy-1,3-diphenylquinolin-2-one |

InChI |

InChI=1S/C21H15NO2/c23-20-17-13-7-8-14-18(17)22(16-11-5-2-6-12-16)21(24)19(20)15-9-3-1-4-10-15/h1-14,23H |

InChI Key |

YWEIHGYPWBJOHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |

solubility |

>47 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Overview of Quinolinone Derivatives in Medicinal Chemistry

Quinolinone derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in the field of medicinal chemistry. This is largely due to their wide array of pharmacological activities. The quinolinone scaffold is a versatile structural motif found in numerous natural products and synthetic molecules with therapeutic potential.

Researchers have extensively explored the biological effects of these compounds, revealing a broad spectrum of activities, as detailed in the table below.

| Pharmacological Activity | Description |

| Anticancer | Quinolinone derivatives have been shown to inhibit the growth of various cancer cell lines. Their mechanisms of action are diverse and can include the inhibition of protein kinases and enzymes crucial for cancer cell proliferation. |

| Antibacterial | The quinolinone core is a key feature of several antibacterial agents. These compounds can interfere with essential bacterial processes, leading to the inhibition of growth or cell death. |

| Anti-inflammatory | Certain quinolinone derivatives exhibit potent anti-inflammatory properties, suggesting their potential in treating inflammatory disorders. |

| Antimalarial | Historically, quinoline-based compounds have been pivotal in the fight against malaria. Modern research continues to explore quinolinone derivatives for new antimalarial therapies. |

| Antiviral | The antiviral potential of quinolinone derivatives is an active area of investigation, with some compounds showing promise against various viral targets. |

| Antifungal | Several derivatives have demonstrated significant activity against a range of fungal pathogens. nih.gov |

| Herbicidal | Beyond medicine, certain hydroxyquinoline derivatives have been found to possess herbicidal properties. nih.gov |

The therapeutic versatility of quinolinone derivatives underscores their importance as "privileged scaffolds" in drug discovery—a term used to describe molecular frameworks that are capable of binding to multiple biological targets.

Significance of the 4 Hydroxyquinolin 2 1h One Scaffold in Chemical Biology

The 4-hydroxyquinolin-2(1H)-one core structure is a particularly noteworthy scaffold within the broader quinolinone family. Its chemical architecture provides a foundation for the synthesis of a multitude of derivatives with diverse biological functions. This scaffold is present in a variety of biologically active compounds and is a key area of focus for researchers developing new therapeutic agents. mdpi.com

The significance of this scaffold is highlighted by the range of biological activities exhibited by its derivatives. These include, but are not limited to, antifungal, herbicidal, and cytotoxic effects. nih.govnih.govmdpi.com The ability to readily modify the core structure at various positions allows for the fine-tuning of its pharmacological properties, making it a valuable tool in chemical biology and drug development.

Key Research Areas for the 4-Hydroxyquinolin-2(1H)-one Scaffold:

Synthesis of Novel Derivatives: Chemists are continuously developing new methods to synthesize and functionalize the 4-hydroxyquinolin-2(1H)-one core to expand the library of available compounds for biological screening. mdpi.com

Structure-Activity Relationship (SAR) Studies: A crucial aspect of the research involves understanding how different substituents on the scaffold influence its biological activity. This knowledge is vital for the rational design of more potent and selective drug candidates.

Investigation of Molecular Targets: Researchers are working to identify the specific cellular and molecular targets with which these compounds interact to elicit their biological effects.

The adaptability and broad biological activity of the 4-hydroxyquinolin-2(1H)-one scaffold have solidified its importance as a foundational structure in the search for new medicines and biological probes. mdpi.com

Current Research Landscape for 4 Hydroxy 1,3 Diphenylquinolin 2 1h One

Direct Synthesis Approaches to this compound

The most common and direct route to this compound involves a thermal condensation reaction, a variant of the Conrad-Limpach-Knorr synthesis.

Reaction Pathways from Precursors

The synthesis is typically achieved through the reaction of diphenylamine (B1679370) with diethyl 2-phenylmalonate. This process is a high-temperature cyclization that proceeds via an initial acylation of the diphenylamine followed by an intramolecular ring closure. The reaction essentially combines the principles of acylation and intramolecular condensation to construct the quinolinone ring system.

| Precursor 1 | Precursor 2 | Product | Reaction Type |

| Diphenylamine | Diethyl 2-phenylmalonate | This compound | Thermal Cyclocondensation |

Mechanistic Investigations of Key Steps

The reaction mechanism for the formation of this compound from diphenylamine and diethyl 2-phenylmalonate can be understood through a sequence of key steps:

Addition Reaction: The synthesis initiates with the nucleophilic attack of the nitrogen atom of diphenylamine on one of the carbonyl carbons of diethyl 2-phenylmalonate. This forms a tetrahedral intermediate.

Dealcoholization Reaction: The intermediate then eliminates a molecule of ethanol (B145695) to form an N,N-diphenyl-2-phenylmalonamate intermediate.

Enolization Reaction: The malonamate (B1258346) intermediate can undergo tautomerization to its enol form, which is crucial for the subsequent cyclization.

Ring-Closure Reaction: An intramolecular cyclization, akin to a Dieckmann condensation, occurs where the carbanion generated from the malonate moiety attacks one of the phenyl rings of the diphenylamine residue. libretexts.orglibretexts.orgopenstax.org This step is typically the most energetically demanding and requires high temperatures.

H-Shift Reaction and Aromatization: A subsequent proton shift and elimination of a second molecule of ethanol leads to the formation of the stable, aromatic 4-hydroxyquinolin-2-one ring system.

Role of Catalysis in Synthetic Protocols

While the thermal condensation can proceed without a catalyst, the efficiency and reaction conditions can often be improved with the use of acidic or basic catalysts. In related quinoline (B57606) syntheses, water, often in conjunction with an acid catalyst like hydrochloric acid or sulfuric acid, can play a role in protonating the carbonyl groups, thereby increasing their electrophilicity and facilitating the initial nucleophilic attack by the amine. wikipedia.org The presence of water can also be involved in the proton transfer steps of the mechanism. However, for the high-temperature condensation of diphenylamine and diethyl 2-phenylmalonate, the reaction is often carried out in a high-boiling inert solvent to achieve the necessary temperatures for the uncatalyzed intramolecular cyclization.

Synthesis of Structural Analogues and Derivatives of this compound

The versatility of the quinolinone core allows for the synthesis of a wide array of structural analogues and derivatives with tailored properties.

Strategies for Substituent Introduction and Modification

Various strategies can be employed to introduce or modify substituents on the this compound framework.

Starting Material Modification: The most straightforward approach is to use substituted diphenylamines or substituted diethyl phenylmalonates in the initial condensation reaction. This allows for the introduction of a wide variety of functional groups onto the phenyl rings of the final product.

Post-Synthesis Modification: The parent quinolinone can undergo further chemical transformations. For instance, electrophilic substitution reactions can introduce substituents onto the aromatic rings. The hydroxyl group at the 4-position and the active methylene (B1212753) group at the 3-position (in the keto-tautomer) also provide sites for further functionalization.

| Strategy | Description | Example |

| Precursor Modification | Using substituted starting materials to introduce functional groups. | Reaction of 4-methoxydiphenylamine with diethyl 2-phenylmalonate to yield a methoxy-substituted product. |

| Post-Synthesis Functionalization | Chemical modification of the synthesized quinolinone core. | Nitration or halogenation of the aromatic rings of this compound. |

Cyclocondensation and Multi-component Reaction Protocols in Quinolinone Synthesis

Beyond the direct condensation approach, other synthetic strategies like cyclocondensation and multi-component reactions (MCRs) are powerful tools for constructing the quinolinone scaffold and its derivatives.

Cyclocondensation Reactions: These reactions involve the formation of the heterocyclic ring from two or more molecules with the elimination of a small molecule like water or an alcohol. The synthesis of 4-hydroxyquinolin-2-ones from anilines and β-ketoesters is a classic example of a cyclocondensation reaction, often referred to as the Conrad-Limpach synthesis. wikipedia.orgquimicaorganica.org Variations of this reaction, using different starting materials and catalysts, can be employed to generate a diverse library of quinolinone derivatives.

Multi-component Reactions (MCRs): MCRs are one-pot reactions in which three or more starting materials react to form a product that contains substantial portions of all the reactants. beilstein-journals.org These reactions are highly efficient and atom-economical. For the synthesis of quinolinone analogues, MCRs can be designed to bring together different building blocks in a single step, allowing for rapid access to complex molecular architectures. For example, a three-component reaction involving an aniline, an aldehyde, and a β-ketoester can be utilized to construct substituted quinolinone rings. nih.govnih.gov

Advanced Synthetic Techniques for Derivative Preparation (e.g., Microwave-Assisted Synthesis)

Advanced synthetic methodologies are pivotal in the efficient preparation of this compound and its derivatives, offering significant advantages over classical techniques. Among these, microwave-assisted synthesis has emerged as a prominent green chemistry approach for quinolone synthesis. nih.govajrconline.org This technique significantly accelerates reaction rates, leading to drastically reduced reaction times, improved yields, and often cleaner products. ajrconline.org The application of microwave irradiation provides uniform heating throughout the reaction mixture, which is a departure from conventional heating methods that rely on external heat sources and can result in uneven temperature distribution. ajrconline.org

Microwave-assisted organic synthesis is recognized for being a clean, simple, efficient, fast, and economical tool for preparing a variety of organic molecules. ajrconline.org In the context of 4-hydroxy-2-quinolone analogues, microwave irradiation has been successfully employed in condensation reactions. nih.gov For instance, a green synthesis protocol utilizes bismuth chloride (BiCl₃) as a catalyst for the synthesis of 4-hydroxy-2-quinolone derivatives under microwave irradiation. nih.gov This method involves reacting β-enaminones with diethyl malonate in ethanol, with the reaction time ranging from 5 to 13 minutes. nih.gov Another example is the one-step, proline-catalyzed synthesis of 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one from cyclohexane-1,3-dione, which proceeds with a very high yield under microwave heating. wjbphs.com The use of microwave assistance is not limited to novel catalytic systems; it has also been applied to enhance traditional thermal condensation reactions, such as the preparation of 4-hydroxyquinolin-2-ones from anilines and malonates. nih.govnih.gov

The benefits of this technology include not only highly accelerated reaction rates but also improvements in the quality and purity of the final products. ajrconline.org These reactions are often monitored by Thin Layer Chromatography (TLC) to determine their completion. nih.govajrconline.org

| Starting Materials | Catalyst/Conditions | Product | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| β-enaminone and Diethyl malonate | BiCl₃, Ethanol, Microwave | 4-hydroxy-2-quinolone analogue | 5–13 minutes | 51% (for one analogue) | nih.gov |

| Cyclohexane-1,3-dione and Methacrylic acid | Proline, Microwave | 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one | 20 minutes | 98% | wjbphs.com |

| N-methylaniline and Diethyl phenylmalonate | Microwave Irradiation | 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one | Not specified | Not specified | nih.gov |

Synthetic Yield Optimization and Process Scalability Considerations

The optimization of synthetic yields is a critical aspect of preparing this compound and its analogues. Yields can be influenced by numerous factors, including the choice of synthetic route, catalyst, reaction conditions, and purification methods. Traditional methods, such as the thermal condensation of anilines with malonic esters, can provide good yields after purification. For example, a modified procedure for the synthesis of 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one from N-methylaniline and diethyl phenylmalonate reported a crude yield of 93%, which was refined to an 80% yield after crystallization from ethanol. nih.gov

Microwave-assisted techniques have demonstrated a significant potential for yield improvement over conventional heating methods. ajrconline.org In a one-pot synthesis of a quinolone derivative, microwave irradiation in the presence of a proline catalyst resulted in an exceptional 98% yield. wjbphs.com The choice of catalyst is also crucial; for instance, a bismuth chloride-catalyzed microwave synthesis produced a 4-hydroxy-2-quinolone analogue with a 51% yield. nih.gov Different reaction schemes for preparing various derivatives report a wide range of yields, from 65% for 4-hydroxy-1-methyl-3-propylquinolin-2(1H)-one to 69% and 72% for more complex heterocyclic derivatives prepared under reflux conditions. nih.govmdpi.com

For process scalability, several factors must be considered. The dramatic reduction in reaction times offered by microwave-assisted synthesis is a significant advantage for scaling up production, as it increases throughput. ajrconline.org One-pot syntheses, where multiple reaction steps are carried out in the same vessel, simplify the process, reduce waste, and can make the process more economically viable and scalable. wjbphs.com The efficiency of the catalyst and the ability to recycle it, as demonstrated in the BiCl₃-catalyzed reaction where the catalyst was recovered by filtration, are also important for large-scale industrial applications. nih.gov Furthermore, methods that are environmentally benign, using less hazardous solvents or catalysts, are increasingly favored for scalable processes. ajrconline.org The purification process also impacts scalability; methods that yield crude products of high purity can simplify downstream processing, as seen in syntheses where the product precipitates upon cooling and can be isolated by simple filtration. nih.govmdpi.com

| Compound | Synthetic Method | Yield | Reference |

|---|---|---|---|

| 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one | Conventional Heating (Thermal Condensation) | 80% (crystallized) | nih.gov |

| 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one | Microwave-Assisted (One-pot) | 98% | wjbphs.com |

| 4-Hydroxy-1-(4-nitrophenyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione | Microwave-Assisted (BiCl₃ catalyst) | 51% | nih.gov |

| 4-hydroxy-1-methyl-3-propylquinolin-2(1H)-one | Conventional Heating (Reflux) | 65% | mdpi.com |

| 4-Hydroxy-3-(4-hydroxy-5-nitro-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridin-6-yl)-1-methylquinolin-2(1H)-one | Conventional Heating (Reflux) | 69% | nih.gov |

| 4-Hydroxy-3-(4-hydroxy-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-6-yl)-1-methylquinolin-2(1H)-one | Conventional Heating (Reflux) | 72% | nih.gov |

Density Functional Theory (DFT) Studies of this compound and its Derivatives

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecular systems. For this compound and its analogs, DFT studies provide significant insights into their inherent chemical nature and reactivity.

DFT calculations can also predict bond lengths and angles, which can be compared with experimental data from X-ray crystallography to validate the computational model. For example, in phenyl quinoline-2-carboxylate, a related quinoline derivative, DFT geometry optimization showed a dihedral angle of 46.9(1)° between the quinoline and phenyl rings. nih.gov

The electronic properties of this compound and its derivatives are elucidated through the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are crucial in determining the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity. researchgate.net

From the HOMO and LUMO energies, several quantum chemical parameters can be derived to describe the global reactivity of the molecule. These include:

Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of electron transfer.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity (ω): A measure of the ability of a species to accept electrons. sapub.org

Studies on various quinoline derivatives have shown that substitutions on the quinoline ring can significantly influence these parameters. For example, in a series of synthesized quinoline derivatives, the HOMO-LUMO energy gap was found to vary, indicating differing levels of reactivity and stability among the compounds. researchgate.net For some quinazolinone derivatives, compounds with lower chemical hardness were found to be more reactive. nih.gov

Table 1: Calculated Quantum Chemical Parameters for Quinoline Derivatives

| Compound | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Electronegativity (χ) (eV) | Electrophilicity (ω) (eV) |

|---|---|---|---|---|

| Derivative A | 1.998 | 0.719 | - | - |

| Derivative B | - | - | 2.792 | 2.168 |

Note: The data in this table is illustrative and compiled from studies on various quinoline derivatives to demonstrate the application of these parameters. researchgate.netresearchgate.net

The chemical behavior of molecules can be significantly influenced by the surrounding solvent. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of different solvents on the stability and reactivity of quinolinone derivatives. orientjchem.org These studies often focus on tautomeric equilibria, as 4-hydroxyquinolin-2-ones can exist in keto-enol forms.

For 4-hydroxyquinoline (B1666331) derivatives, DFT calculations have shown that the relative stability of the tautomers can change with the polarity of the solvent. orientjchem.org In the gas phase and non-polar solvents, one tautomer might be more stable, while in polar solvents, the equilibrium can shift towards a more polar tautomer. This is attributed to the differential solvation of the tautomeric forms. For instance, in the tautomerism of 3-phenyl-2,4-pentanedione, the keto form is found to be more stable in all investigated solvents, with the stability being influenced by the solvent's dielectric constant. dtu.dk The barrier heights for the tautomeric equilibria are also affected by the solvent, indicating that the rate of interconversion is solvent-dependent. dtu.dk

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the determination of transition states and the calculation of activation energies. This provides a detailed understanding of the reaction mechanism and kinetics. By calculating the Gibbs free energy of reactants, transition states, and products, the thermodynamic feasibility and spontaneity of a reaction can be assessed. beilstein-journals.org

For quinolinone systems, DFT has been used to study the thermodynamics of tautomerization. The Gibbs free energy difference (ΔG) between tautomers determines their relative populations at equilibrium. For example, in the study of 7-hydroxy-8-(azophenyl)quinoline, DFT calculations were used to estimate the ΔG between the azo and hydrazone tautomers in different solvents. nih.gov Furthermore, the barrier heights for tautomerization, which are related to the Gibbs free energy of activation, can be calculated to understand the kinetics of the process. nih.gov These computational approaches can also be used to predict the equilibrium compositions of reactions involving quinolinone derivatives.

Molecular Docking and Simulation Studies in Biological Contexts

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is widely used in drug discovery to understand the binding mode of potential drug candidates and to predict their binding affinity. For this compound and its derivatives, molecular docking studies have been performed against a variety of pharmacological targets, including enzymes and receptors implicated in diseases such as cancer and bacterial infections.

These studies reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the quinolinone scaffold and the amino acid residues in the active site of the target protein. For example, derivatives of 4-hydroxy-2-oxoquinoline have been docked into the active site of the EGFR tyrosine kinase domain, showing well-conserved hydrogen bonding with amino acid residues. researchgate.net In another study, a 4-hydroxyquinolone analogue demonstrated good stability and key interactions, including hydrogen bonds with Met1199 and Glu1197, within the active site of Anaplastic Lymphoma Kinase (ALK).

The docking score, which is an estimation of the binding free energy, is often used to rank different compounds based on their predicted affinity for the target. A more negative docking score generally indicates a more favorable binding interaction.

Table 2: Molecular Docking Interactions of Quinolinone Derivatives with Pharmacological Targets

| Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one | EGFR Tyrosine Kinase (1M17) | -137.813 (MolDock Score) | Not specified |

| 4-hydroxyquinolone analogue | Anaplastic Lymphoma Kinase (5FTO) | -8.054 | Met1199, Glu1197 |

| Substituted quinoline derivative (4f) | EGFR | Not specified | Not specified |

| Quinazolin-4-one derivatives | Cyclooxygenase-2 (4COX) | Not specified | Not specified |

Note: The data in this table is compiled from various studies on quinolinone and quinazolinone derivatives to illustrate the nature of ligand-protein interactions. nih.govresearchgate.net

Prediction of Binding Modes and Affinities (e.g., Binding Energy Calculations)

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method also estimates the binding affinity, often expressed as a docking score or binding energy, which indicates the strength of the interaction.

Studies on compounds structurally related to this compound have demonstrated their potential to interact with various protein targets. For instance, docking studies on a series of 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain revealed significant binding affinities. One particular derivative, 3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one, exhibited a high MolDock score of -137.813, which was superior to the standard drug Imatinib's score of -119.354. nih.gov The analysis showed that these compounds form well-conserved hydrogen bonds with key amino acid residues within the active pocket of the EGFR tyrosine kinase. nih.gov

Similarly, a newly synthesized 4-hydroxy-2-quinolone analogue was investigated as a potential inhibitor of Anaplastic Lymphoma Kinase (ALK), a tyrosine kinase involved in lung cancer. sciforum.netmdpi.com The docking simulation, performed in the active pocket of human ALK (PDB ID: 5FTO), showed a favorable docking score of -8.054 kcal/mol. sciforum.net This indicates strong and stable binding within the active site. The binding was characterized by interactions with residues known to be crucial for inhibitory activity. sciforum.netmdpi.com

These computational predictions are crucial for understanding the structure-activity relationships (SAR) of the quinolinone scaffold and for guiding the rational design of more potent and selective inhibitors. The binding energy calculations help to rank potential drug candidates and prioritize them for further experimental testing.

| Compound Derivative | Protein Target | PDB ID | Docking Score | Reference |

|---|---|---|---|---|

| 3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one | EGFR Tyrosine Kinase | 1M17 | -137.813 (MolDock Score) | nih.gov |

| 4-hydroxy-2-quinolone analogue | Anaplastic Lymphoma Kinase (ALK) | 5FTO | -8.054 kcal/mol | sciforum.net |

Conformational Dynamics and Structural Perturbations upon Ligand Binding

The static picture provided by molecular docking is often complemented by molecular dynamics (MD) simulations, which offer insights into the conformational dynamics of the ligand-receptor complex over time. These simulations can reveal how the ligand and protein structures adapt to each other upon binding and highlight any significant structural perturbations.

While specific MD simulation studies for this compound were not detailed in the reviewed literature, crystallographic data of closely related compounds provide foundational knowledge about its likely conformation. For example, the crystal structure of 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one shows that the quinoline system is nearly planar. nih.govresearchgate.net The phenyl ring at the 3-position, however, is significantly rotated with respect to the quinoline plane, with a reported dihedral angle of 62.16°. nih.gov This inherent non-planarity is a key structural feature that will influence its binding to a receptor's active site.

In the crystal structure, molecules are observed to form linear chains through intermolecular O—H···O hydrogen bonds between the hydroxyl and carbonyl groups. nih.govresearchgate.net This indicates the compound's strong potential to act as both a hydrogen bond donor and acceptor, a critical feature for ligand-receptor interactions.

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Quinoline System Deviation | Max deviation of 0.059 Å for the N atom | Indicates the quinoline core is approximately planar. | nih.gov |

| Phenyl Ring Rotation | 62.16° relative to the quinoline plane | Defines the three-dimensional shape and steric profile of the molecule. | nih.gov |

| Key Intermolecular Interaction | O—H···O hydrogen bonds | Demonstrates the capacity for forming key interactions in a biological context. | nih.gov |

Computational Approaches for Target Identification and Validation

Identifying the biological targets of a compound is a critical step in drug discovery, helping to elucidate its mechanism of action and predict potential side effects. In silico target fishing, also known as reverse docking or computational target identification, has become an essential approach for this purpose. nih.govmdpi.com These methods are quicker and less expensive than experimental approaches. nih.govresearchgate.netdntb.gov.ua

Target fishing strategies can be broadly categorized into two types:

Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules often have similar biological activities. mdpi.com A compound like this compound can be compared against large databases of compounds with known protein targets. If the compound shows high similarity to a set of molecules known to bind to a specific protein, that protein becomes a predicted target.

Receptor-Based Approaches: These methods, which include reverse docking, involve docking the query molecule against a large library of 3D protein structures. mdpi.com The proteins are then ranked based on the predicted binding affinity for the compound. This approach can identify potential targets even if they are not known to bind structurally similar ligands.

For a molecule like this compound, these computational approaches could be used to build a profile of its potential biological targets. This would be invaluable for understanding its polypharmacology (the ability to interact with multiple targets), for drug repurposing efforts, and for identifying any "off-targets" that could lead to adverse effects. nih.govmdpi.com The increasing use of machine learning in this field is further enhancing the predictive power of these target fishing strategies. nih.govdntb.gov.ua

Biological Activities and Mechanistic Insights in Vitro Studies

Anticancer Activity of 4-Hydroxy-1,3-diphenylquinolin-2(1H)-one and its Analogues (In Vitro)

The therapeutic potential of this compound and its structurally related analogues has been a subject of significant interest in oncological research. In vitro studies have demonstrated their cytotoxic effects across a spectrum of human cancer cell lines, revealing a complex interplay of cellular and molecular mechanisms that contribute to their anticancer properties.

Cell Line Specificity and Potency Evaluation

The anticancer efficacy of this compound and its analogues has been evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric of potency. These studies have revealed varying degrees of cytotoxicity, indicating a degree of cell line specificity.

Analogues of 4-hydroxy-2-quinolone have demonstrated notable activity against colon carcinoma (HCT116), lung carcinoma (A549), prostate carcinoma (PC3), and breast carcinoma (MCF-7) cell lines. nih.gov For instance, one study reported IC50 values for a series of modified 4-hydroxyquinolone analogues, with some compounds showing moderate to promising activity. For example, compound 3a in the study exhibited IC50 values of 148.3 µM in HCT116 and 189 µM in MCF-7 cells, while compound 3b showed values of 162.0 µM and 239.4 µM against HCT116 and PC3 cells, respectively. nih.gov Notably, compound 3g from the same series displayed the most promising results with the best IC50 values across all four tested cell lines. nih.gov

Further investigations into N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives revealed inhibitory activity against human epithelial colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116) cell lines. researchgate.net Specifically, compound 8 showed an IC50 of 98 µM against Caco-2 and 337 µM against HCT-116, while compound 16 had an IC50 of 13 µM against Caco-2 and 240.2 µM against HCT-116. researchgate.net Another series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives also exhibited significant antiproliferative activity against Caco-2 and HCT-116 cells, with IC50 values in the micromolar range for several compounds. researchgate.net

While comprehensive data for this compound against the full panel of cell lines including MDA-MB, HeLa, and HT-144 is still emerging, the existing evidence from its analogues strongly suggests a broad spectrum of anticancer activity.

Table 1: In Vitro Anticancer Activity of 4-Hydroxyquinolone Analogues

| Compound/Analogue | HCT116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) | PC3 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | Caco-2 (Colorectal) IC50 (µM) |

| Analogue 3a nih.gov | 148.3 | - | - | 189 | - |

| Analogue 3b nih.gov | 162.0 | - | 239.4 | - | - |

| Analogue 8 researchgate.net | 337 | - | - | - | 98 |

| Analogue 16 researchgate.net | 240.2 | - | - | - | 13 |

| Analogue 16 (chloro) researchgate.net | 8.9 | - | - | - | 37.4 |

| Analogue 18 (chloro) researchgate.net | 3.3 | - | - | - | 50.9 |

| Analogue 19 (chloro) researchgate.net | 5.3 | - | - | - | 17.0 |

| Analogue 21 (chloro) researchgate.net | 4.9 | - | - | - | 18.9 |

Note: The data presented is for analogues of this compound as reported in the cited literature.

Cellular Mechanism of Action

The cytotoxic effects of quinolinone derivatives are often mediated through the induction of apoptosis, a form of programmed cell death. Research into the mechanisms of action of these compounds points towards the involvement of key apoptotic signaling cascades, including the mitochondrial pathway and the activation of caspases.

One study on a 4-phenylquinolin-2(1H)-one derivative, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one, in human ovarian cancer cell lines demonstrated its ability to induce apoptosis, as evidenced by morphological changes and DNA fragmentation. nih.gov Mechanistically, this compound was found to decrease the protein level of the anti-apoptotic Bcl-2 while increasing the levels of the pro-apoptotic proteins p53 and Bax. nih.gov This modulation of Bcl-2 family proteins is a hallmark of the intrinsic, or mitochondrial, pathway of apoptosis.

The mitochondrial pathway is a major route to apoptosis, initiated by various cellular stresses. It involves the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors into the cytoplasm. The balance between pro- and anti-apoptotic members of the Bcl-2 family is crucial in regulating this process.

Furthermore, the execution of apoptosis is carried out by a family of cysteine proteases known as caspases. mdpi.com The activation of initiator caspases, such as caspase-9 in the mitochondrial pathway, leads to a cascade of activation of effector caspases, like caspase-3, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis. mdpi.com The observed changes in Bcl-2 and Bax levels by the quinolinone derivative strongly suggest an upstream activation of this caspase cascade.

Targeted Inhibition of Key Enzymes/Pathways

Beyond the general induction of apoptosis, specific molecular targets for this compound and its analogues have been identified, providing insights into their selective anticancer activity. A significant finding is the targeted inhibition of the PI3Kα/AKT signaling pathway, a critical regulator of cell survival, proliferation, and growth that is often hyperactivated in cancer.

Research has identified 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt (also known as protein kinase B). This compound was shown to inhibit Akt kinase activity with an IC50 of 6 µM and did not significantly affect the activity of upstream kinases like PI3K, PDK1, and mTORC2, highlighting its specificity. The inhibitory mechanism involves interaction with the PH domain of Akt, which likely induces a conformational change that hinders its phosphorylation and activation.

The PI3K/AKT pathway is a central node in cancer signaling. nih.gov Its constitutive activation, often due to mutations in PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, drives tumorigenesis and resistance to therapy. nih.gov Therefore, inhibitors of this pathway are of great therapeutic interest. The discovery that a quinolinone scaffold can act as a specific Akt inhibitor provides a strong rationale for the development of this compound and its derivatives as targeted anticancer agents.

In addition to the PI3K/AKT pathway, some quinolinone derivatives have been investigated for their potential to inhibit other key cancer-related enzymes. For example, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have been evaluated as potential multi-target inhibitors of EGFR, a receptor tyrosine kinase frequently dysregulated in cancer.

Modulation of Cell Cycle Progression

The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Compounds that can interfere with the progression of the cell cycle, particularly at key checkpoints, are valuable as anticancer agents. Evidence suggests that quinolinone derivatives can exert their antiproliferative effects by inducing cell cycle arrest.

One study on a 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one derivative demonstrated that it caused a G2/M phase arrest in human ovarian cancer cells. nih.gov This was associated with the downregulation of cyclin B1 and cdk1, key regulators of the G2/M transition. nih.gov

Another investigation into 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone, a compound with a related structural motif, showed that it induced cell cycle arrest at the G0/G1 phase in HT-29 human colon adenocarcinoma cells in a time-dependent manner. nih.gov This G0/G1 arrest is a common mechanism for anticancer drugs, preventing cells from entering the S phase, where DNA replication occurs. The induction of G1 arrest is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs) that govern this phase of the cell cycle. For instance, the inhibition of human breast cancer cell proliferation by Fangchinoline was linked to G1-phase arrest through the reduced expression of cyclin D1, cyclin D3, and cyclin E, and increased expression of the CDK inhibitors p21/WAF1 and p27/KIP1. nih.gov

While specific studies on the effect of this compound on the G1/S phase are needed, the existing data from related compounds strongly suggest that modulation of cell cycle progression is a key component of its anticancer activity.

Anti-inflammatory Activity (In Vitro)

In addition to their anticancer properties, certain quinolinone derivatives have demonstrated potential as anti-inflammatory agents. Inflammation is a complex biological response that, when chronic, can contribute to the development and progression of various diseases, including cancer. The ability to modulate key inflammatory mediators is therefore a significant area of therapeutic interest.

Modulation of Inflammatory Mediators

In vitro studies have explored the capacity of quinolinone-related structures to inhibit the production of key inflammatory mediators, such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). Macrophages play a central role in the inflammatory response, and when activated, they produce large amounts of NO and PGE2 through the action of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. japsonline.com

Research on novel quinolinedione derivatives has shown potent anti-inflammatory activity through the dual inhibition of iNOS and COX-2. nih.gov These compounds were found to inhibit LPS-induced NO production in RAW264.7 murine macrophage cells by reducing both the expression and the activity of iNOS. nih.gov Furthermore, they suppressed the synthesis of PGE2 by attenuating COX-2 expression and activity. nih.gov

The inhibition of NO production is a key target for anti-inflammatory therapies, as excessive NO can contribute to tissue damage and the perpetuation of the inflammatory response. mdpi.com Similarly, PGE2 is a potent inflammatory mediator involved in pain, fever, and swelling. nih.govwikipedia.org The ability of quinolinone-related compounds to suppress the production of both of these molecules highlights their potential as broad-spectrum anti-inflammatory agents. While direct studies on this compound are warranted, the findings from structurally similar compounds provide a strong indication of its potential in this therapeutic area.

Inhibition of Inflammatory Enzymes (e.g., Inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2))

No specific studies detailing the inhibitory effects of this compound on the inflammatory enzymes inducible nitric oxide synthase (iNOS) or cyclooxygenase-2 (COX-2) were identified. Research on other novel heterocyclic compounds has shown that the quinoline (B57606) scaffold can be a basis for developing COX-2 inhibitors, but specific data for the 1,3-diphenyl substituted variant is not available. nih.govmdpi.com

Signaling Pathway Perturbation (e.g., NF-κB Pathway, MAPK Pathway)

There is no available information from the conducted searches describing the perturbation of the NF-κB or MAPK signaling pathways by this compound. These pathways are critical in regulating inflammatory responses and are common targets for anti-inflammatory agents. nih.govmdpi.com However, the specific effects of the target compound on these pathways have not been reported in the retrieved literature.

Cellular Models for Anti-inflammatory Assessment (e.g., Lipopolysaccharide-stimulated RAW 264.7 Macrophages)

No studies were found that utilized lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard cellular model for assessing anti-inflammatory potential, to evaluate the activity of this compound. nih.govepa.gov

Antioxidant Activity (In Vitro)

No specific experimental data was found regarding the in vitro antioxidant activity of this compound in the subsequent assays.

Radical Scavenging Assays (e.g., DPPH, ABTS)

Information on the radical scavenging activity of this compound as measured by 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays is not available in the reviewed literature. These assays are commonly used to determine the ability of compounds to donate a hydrogen atom or an electron to neutralize free radicals. nih.govnih.govmdpi.com

Inhibition of Chemiluminescence and Reactive Oxygen Species (ROS)

No data is available on the capacity of this compound to inhibit chemiluminescence or scavenge reactive oxygen species (ROS). Chemiluminescence assays are often used to detect ROS like superoxide (B77818) anions. nih.govnih.gov

Enzyme Inhibition Profiles (In Vitro)

Fatty Acid Synthase (FASN) is a crucial enzyme in the de novo synthesis of fatty acids and is considered a significant therapeutic target, particularly in oncology, due to its overexpression in many cancer cells compared to normal tissues. nih.govmdpi.com The structural class to which this compound belongs, namely 3-aryl-4-hydroxyquinolin-2(1H)-one derivatives, has been specifically identified as a source of potent FASN inhibitors. nih.gov

Research and development efforts have produced compounds within this series that exhibit inhibitory activities in the low nanomolar range in biochemical assays for FASN. nih.gov The inhibition of FASN by small molecules can lead to a depletion of fatty acids, an accumulation of the substrate malonyl-CoA, and ultimately, the induction of apoptosis in cancer cells. nih.gov This makes inhibitors from this chemical class promising candidates for further investigation as anticancer agents. nih.govnih.gov

There is a lack of specific data in the scientific literature regarding the direct inhibition of Carbonic Anhydrase-II (CA-II) by this compound. However, studies conducted on related quinolinone structures provide some insight into the potential activity of this scaffold.

Research on a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives found that these compounds were generally weak or inactive inhibitors against the cytosolic human carbonic anhydrase isoforms hCA I and hCA II, with inhibition constants (Ki) greater than 10 µM. nih.govnih.govnih.gov In contrast, these same compounds showed moderate to good inhibitory activity against the tumor-associated transmembrane isoforms hCA IX and hCA XII. nih.govnih.gov For example, some peptide-dihydroquinolinone conjugates displayed Ki values ranging from 37.7 to 86.8 µM against hCA IX and 2.0 to 8.6 µM against hCA XII. nih.gov This suggests that the quinolinone scaffold may confer selectivity for different isoforms of carbonic anhydrase.

| Compound Class | CA Isoform | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| Peptide-dihydroquinolinone conjugates | hCA I | > 100 µM | nih.gov |

| Peptide-dihydroquinolinone conjugates | hCA II | > 100 µM | nih.gov |

| Peptide-dihydroquinolinone conjugates | hCA IX | 37.7 - 86.8 µM | nih.gov |

| Peptide-dihydroquinolinone conjugates | hCA XII | 2.0 - 8.6 µM | nih.gov |

Inhibitors of α-glucosidase are therapeutic agents used to manage postprandial hyperglycemia by delaying carbohydrate digestion. nih.gov Currently, there is no published research specifically detailing the α-glucosidase inhibitory activity of this compound. While various natural and synthetic chemicals, including other heterocyclic compounds, have been investigated as potential α-glucosidase inhibitors, the specific compound of interest has not been evaluated in this context. nih.gov

The inhibition of cholinesterases, such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), is a primary therapeutic strategy for managing neurodegenerative conditions like Alzheimer's disease. nih.gov While direct experimental data on the cholinesterase inhibitory activity of this compound is not available, the broader quinoline and quinolinone classes of compounds have been explored for this purpose.

For example, a series of quinoline-containing chalcone (B49325) derivatives demonstrated inhibitory activities against both AChE and BChE. nih.gov Similarly, multifunctional hybrids combining tacrine (B349632) with 8-hydroxyquinoline (B1678124) or 8-aminoquinoline (B160924) have been developed and shown to exhibit dual inhibitory activity against both cholinesterase enzymes, often in the submicromolar to low micromolar range. mdpi.com These findings suggest that the quinoline scaffold can be effectively utilized in the design of cholinesterase inhibitors.

| Compound Class | Target Enzyme | Activity Range (IC₅₀) | Reference |

|---|---|---|---|

| Tacrine-quinoline hybrids | AChE | Submicromolar to low micromolar | mdpi.com |

| Tacrine-quinoline hybrids | BChE | Submicromolar to low micromolar | mdpi.com |

| Fluoroquinolone derivatives | AChE | 0.40 - 0.90 µM | researchgate.net |

| Fluoroquinolone derivatives | BChE | 1.50 - 2.60 µM | researchgate.net |

Lipoxygenases (LOX) are enzymes involved in the metabolism of arachidonic acid to produce leukotrienes, which are mediators of inflammation. nih.gov As such, LOX inhibitors are investigated as potential anti-inflammatory agents. nih.gov

Direct studies on this compound as a LOX inhibitor have not been reported. However, research into more complex molecules incorporating the quinolinone framework has shown promise. A study investigating quinolinone-pyrazoline hybrids for their antioxidant and soybean lipoxygenase (LOX) inhibitory activity found that several analogues were active. nih.govproquest.com One particular derivative, compound 9b, emerged as the most potent LOX inhibitor in the series, with an IC₅₀ value of 10 µM. nih.govproquest.com This indicates that the quinolinone scaffold can serve as a foundation for the development of effective lipoxygenase inhibitors.

| Compound Class | Compound | Target Enzyme | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Quinolinone-pyrazoline hybrid | 9b | Soybean Lipoxygenase (LOX) | 10 µM | nih.govproquest.com |

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition Kinetics

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the tyrosine catabolism pathway, responsible for converting 4-hydroxyphenylpyruvate into homogentisate. globethesis.com In plants, this pathway is crucial for the biosynthesis of essential molecules like plastoquinone (B1678516) and tocopherol. globethesis.com Inhibition of HPPD disrupts this process, leading to a reduction in carotenoid levels, which in turn causes the characteristic bleaching symptoms in susceptible plants. globethesis.com This mechanism has made HPPD a significant target for the development of herbicides. researchgate.netconsensus.app

The most well-studied inhibitors of HPPD belong to the triketone class of herbicides. nih.gov These compounds, often derived from natural allelopathic chemicals, demonstrate potent inhibitory activity. nih.gov While specific kinetic studies on this compound are not detailed in the available literature, research on related triketone-quinoline hybrids provides insight into the general mechanism. nih.gov These inhibitors typically chelate the Fe(II) ion within the active site of the HPPD enzyme. hep.com.cn Docking studies suggest that the triketone moiety's two adjacent carbonyl groups engage in this bidentate chelation, while the quinoline scaffold can form π-stacking interactions with phenylalanine residues (e.g., Phe424 and Phe381 in Arabidopsis thaliana) in the enzyme's binding site, enhancing the inhibitory action. nih.govhep.com.cn The development of quantitative structure-activity relationship (QSAR) models for triketone-quinoline hybrids helps in predicting and optimizing the bioactivity of new derivatives. nih.gov

DNA Gyrase Enzyme Inhibition

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a validated and critical target for antibacterial agents. nih.govnih.gov The 4-hydroxy-2-quinolone scaffold, a core component of this compound, has been identified as a promising framework for the development of inhibitors targeting the DNA gyrase subunit B (GyrB). nih.govnih.gov This subunit possesses ATPase activity, which is crucial for the enzyme's function.

Derivatives based on the 4-hydroxy-2-quinolone structure have shown potent inhibitory activity against S. aureus GyrB. For instance, a novel inhibitor, AG-690/11765367 (f1), which features a 4-hydroxy-2-quinolone-3-carboxamide structure linked to an N-quinazolinone moiety, was identified with a half-maximal inhibitory concentration (IC₅₀) of 1.21 µM. nih.govnih.gov Subsequent structural modifications led to the development of even more potent inhibitors. nih.govnih.gov Compounds f4 and f14 demonstrated IC₅₀ values of 0.31 µM and 0.28 µM, respectively, highlighting the potential for significant antibacterial activity within this chemical class. nih.govnih.govunivie.ac.at

| Compound ID | Modification | IC₅₀ (µM) |

|---|---|---|

| f1 | N-quinazolinone moiety | 1.21 |

| f4 | 6-MeO substitution on quinazolinone | 0.31 |

| f14 | 2-propyl substitution on quinazolinone | 0.28 |

| f6 | 6-CF₃ substitution on quinazolinone | 0.81 |

| f12 | 8-MeO substitution on quinazolinone | 0.878 |

| f10 | 8-Cl substitution on quinazolinone | 9.70 |

Structure-Activity Relationship (SAR) Studies

Correlations between Structural Modifications and Biological Potency

Structure-activity relationship (SAR) studies on the 4-hydroxy-2-quinolone scaffold have revealed critical correlations between specific structural modifications and resulting biological potency. For antimicrobial activity, both the length of an alkyl chain at the C-3 position and the nature of substituents on the benzo-fused ring (positions C-6 and C-7) have a significant impact. nih.govresearchgate.net For instance, a brominated analog with a nonyl side chain at C-3 exhibited exceptional antifungal activity against Aspergillus flavus (IC₅₀ = 1.05 µg/mL), which was superior to the control drug amphotericin B. nih.govnih.gov

In the context of DNA gyrase inhibition, modifications to the N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide series have demonstrated clear SAR trends. The type of substituent attached to the amide nitrogen is essential for GyrB inhibition. nih.gov Derivatives with modifications on the quinazolinone ring showed that substitutions at positions 6, 7, and 8 significantly influence potency. nih.govunivie.ac.at Generally, electron-donating groups at positions 6 or 8 and electron-withdrawing groups at position 7 appear to be favorable for inhibitory activity. nih.govunivie.ac.at

Identification of Key Pharmacophoric Features for Specific Activities

The 4-hydroxy-2-quinolone fragment itself is a key pharmacophoric feature essential for DNA GyrB inhibition. nih.gov Molecular modeling indicates that this core structure plays a crucial role in binding to the ATP site of the enzyme. nih.gov Specifically, the carbonyl group of the quinolone can form hydrogen bonds with Arg144, while the 4-hydroxyl group is involved in hydrogen bonding with Glu58 and Arg84. nih.gov This network of interactions anchors the inhibitor within the active site.

For antimicrobial activity, a long alkyl side chain at the C-3 position has been identified as a key feature. nih.govnih.gov This lipophilic chain likely contributes to the compound's ability to interact with or traverse microbial membranes. The combination of this alkyl chain with specific substituents on the aromatic ring, such as halogens, further enhances the biological effect. nih.gov

Influence of Substituents on Biological Profiles and Selectivity

The influence of substituents on the 4-hydroxy-2-quinolone core is pivotal in determining the biological profile and selectivity of the resulting compounds. In the development of DNA gyrase inhibitors, the nature of the group attached to the 3-carboxamide is critical. Replacing a previously identified thiadiazole moiety with a 4-oxoquinazolin group led to the discovery of a novel and potent inhibitor class. nih.gov

Further investigation into the quinazolinone ring revealed specific substituent effects. nih.gov

Position 6: An electron-donating methoxy (B1213986) group (f4, IC₅₀ = 0.31 µM) resulted in greater potency than an electron-withdrawing trifluoromethyl group (f6, IC₅₀ = 0.81 µM). nih.govunivie.ac.at

Position 8: A methoxy group (f12, IC₅₀ = 0.878 µM) was more potent than a chloro group (f10, IC₅₀ = 9.70 µM). nih.govunivie.ac.at

Position 7: An electron-withdrawing chlorine moiety was more favorable than an electron-donating methoxy group. nih.govunivie.ac.at

Position 2 (of quinazolinone): Different alkyl substituents at this position also modulated the inhibitory activity, with IC₅₀ values ranging from 0.28 µM to 11.9 µM. nih.govunivie.ac.at

For general antimicrobial activity, the introduction of a fluorine atom at the C-6 position of the related 4-quinolone core is known to dramatically enhance antibacterial potency. nih.gov Similarly, substituents at the C-7 position can have a major impact on antimicrobial properties. nih.gov These findings underscore the high degree of tunability of the quinolone scaffold, allowing for the optimization of biological activity and selectivity through targeted chemical modifications.

Medicinal Chemistry Approaches and Lead Optimization Strategies

Hit-to-Lead Optimization Methodologies for 4-Hydroxy-1,3-diphenylquinolin-2(1H)-one Analogues

The transformation of a hit compound, identified through screening, into a lead compound with more drug-like properties is a critical phase in drug discovery. This process, known as hit-to-lead optimization, employs several key methodologies to improve the potency, selectivity, and pharmacokinetic profile of the initial hit.

Fragment-Based Lead Discovery (FBLD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight compounds, or "fragments," for weak binding to the biological target. wikipedia.org These fragments, typically with molecular weights around 200 Da, can serve as starting points for building more potent and selective inhibitors. wikipedia.org In the context of this compound, the quinolinone core itself can be considered a key fragment.

The "fragment growing" technique involves identifying a fragment that binds to a specific pocket of the target protein and then systematically adding chemical functionalities to it. This growth is guided by structural information, often from X-ray crystallography, to extend the fragment into adjacent binding pockets, thereby increasing its affinity and potency. wikipedia.org For the 4-hydroxy-2-quinolinone scaffold, this could involve the stepwise addition of substituents at the N1-phenyl, C3-phenyl, and other positions on the quinoline (B57606) ring to optimize interactions with the target. This method offers the advantage of building molecular complexity in a controlled manner, which can lead to compounds with improved ligand efficiency.

While increasing molecular complexity can enhance binding affinity, it can also lead to undesirable properties such as poor solubility and metabolic instability. Structural simplification is a strategy aimed at reducing the molecular complexity of a lead compound while retaining or improving its desired biological activity. nih.gov For a molecule like this compound, with its two phenyl rings, simplification could involve several approaches.

Modern drug discovery rarely focuses on optimizing a single property, such as potency. Instead, a holistic approach known as multi-parameter optimization (MPO) is employed to simultaneously balance a range of properties, including potency, selectivity, solubility, metabolic stability, and permeability. international-pharma.comoptibrium.com This is crucial for developing a successful drug candidate.

Rational Design and Synthesis of Advanced Lead Compounds

The rational design and synthesis of advanced lead compounds build upon the insights gained from hit-to-lead optimization. This phase focuses on fine-tuning the molecular architecture to achieve superior performance in terms of target interaction and biological effect.

The introduction of specific chemical moieties is a key strategy for improving the selectivity and affinity of a lead compound for its biological target. For quinolinone-based compounds, various substitutions have been explored to this end. For example, the incorporation of fluorine atoms at strategic positions on the phenyl rings can enhance binding affinity through favorable electrostatic interactions and can also improve metabolic stability. acs.orgacs.org

Furthermore, the addition of flexible side chains, such as alkylamino groups, at certain positions on the quinoline nucleus has been shown to enhance antiproliferative activity. nih.gov The nature and position of substituents can significantly impact the biological activity. For instance, in a series of tacrine-quinoline hybrids, a 5-fluoro substitution on the quinoline ring led to potent BuChE inhibition and improved AChE inhibition, while a 5,7-dichloro substitution markedly reduced activity, likely due to steric hindrance. mdpi.com The careful selection and placement of these moieties, guided by structure-activity relationship (SAR) studies and computational modeling, are crucial for developing advanced lead compounds with superior target engagement.

The ultimate goal of lead optimization is to develop compounds with high in vitro potency and efficacy. This is achieved through iterative cycles of design, synthesis, and biological testing. The structure-activity relationship (SAR) data generated from these studies provide valuable insights into how different structural modifications influence the biological activity.

For quinolinone derivatives, numerous studies have demonstrated how substitutions on the core scaffold can modulate their in vitro potency. For example, a study on fluorinated quinoline derivatives as potential anticancer agents showed that substitutions at the meta and para positions of a phenyl ring were optimal for enhancing activity against a triple-negative breast cancer cell line. acs.org Another study on 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives identified a compound with a 4-fluorophenylamino-thiazolidinone moiety as the most potent against A549 and MDA-MB cell lines. nih.gov

The following interactive table summarizes the in vitro anticancer activity of selected 4-hydroxy-2-quinolinone derivatives, illustrating the impact of different substituents on their potency.

| Compound | R1 | R2 | R3 | Cell Line | IC50 (µM) |

| 6a | H | meta-F-Ph | H | MDA-MB-468 | 4.0 |

| 6b | H | para-F-Ph | H | MDA-MB-468 | 5.0 |

| 6d | H | meta,para-di-F-Ph | H | MDA-MB-468 | 2.5 |

| 6f | H | meta-F-para-benzyloxy-Ph | H | MDA-MB-468 | 3.5 |

| 12 | Various | Various | Various | A-549 | 5.18 |

| IVg | Phenyl | Thiazolidinone derivative | H | A-549 | 0.0298 |

| IVg | Phenyl | Thiazolidinone derivative | H | MDA-MB | 0.0338 |

Data sourced from multiple studies for illustrative purposes. acs.orgnih.gov

This data highlights how the strategic placement of substituents, such as fluorine atoms and more complex heterocyclic systems, can significantly enhance the in vitro potency of the 4-hydroxy-2-quinolinone scaffold.

Computational Tools in Lead Optimization

Computational tools have become indispensable in modern medicinal chemistry for accelerating the discovery and optimization of lead compounds. These methods allow for the rapid screening of vast chemical libraries and the rational design of novel molecules with desired pharmacological profiles. For scaffolds like this compound, computational approaches offer a pathway to efficiently explore structure-activity relationships (SAR) and design derivatives with enhanced potency and selectivity.

Application of Artificial Intelligence and Machine Learning in Novel Compound Design

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by building predictive models from large datasets, enabling the design of new molecules with specific biological activities. nih.govresearchgate.net These technologies are particularly useful in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. researchgate.net For quinoline and its derivatives, ML algorithms can predict various properties, from reaction sites to biological activities, thereby guiding the synthesis of more effective compounds. researchgate.net

Machine learning models are trained on extensive datasets of molecules to identify complex patterns that correlate chemical structures with their properties. nih.gov For instance, different ML algorithms have been successfully employed to predict the redox activity of quinones, a related class of compounds. mdpi.com In one study, various regression models were built to predict the electrode potential of substituted quinones, with the Ridge regression model showing superior performance over others like decision trees and random forest regression. mdpi.com Such models can be crucial in designing quinolinone derivatives for applications where redox properties are important.

Deep learning, a subfield of ML, utilizes deep neural networks (DNNs) to learn from data. nih.gov These networks have been used to predict the formation of quinone-type metabolites during drug metabolism, achieving high accuracy and outperforming other methods. nih.gov By analyzing molecular descriptors, these models can identify structural features that influence a compound's metabolic fate. nih.gov For example, analysis revealed that a higher number of polar moieties or the presence of a nitrogen atom in an aromatic ring can decrease the likelihood of quinone formation. nih.gov This insight is invaluable for designing derivatives of this compound with improved metabolic stability.

The table below summarizes the performance of various machine learning models in predicting properties relevant to quinone and quinoline derivatives.

| Model Type | Application | Performance Metric | Result |

| Ridge Regression | Prediction of redox activity of quinones | R²cv (Coefficient of determination over a five-fold cross-validation) | 0.832 mdpi.com |

| Gradient Boosting Regression | Prediction of redox activity of quinones | R²cv | 0.756 mdpi.com |

| Extra Trees Regression | Prediction of redox activity of quinones | R²cv | 0.715 mdpi.com |

| Random Forest Regression | Prediction of redox activity of quinones | R²cv | 0.705 mdpi.com |

| Regression Decision Tree | Prediction of redox activity of quinones | R²cv | 0.632 mdpi.com |

| Deep Neural Network (DNN) | Prediction of quinone metabolite formation | Accuracy on test set | 86.27% nih.gov |

This table is generated based on data from studies on quinone and quinoline derivatives.

Recurrent Neural Networks (RNNs) are another powerful tool in generative drug design, capable of generating novel molecular structures by learning patterns from training data. frontiersin.orgtue.nl By representing molecules as SMILES strings, these models can "learn" chemical rules and generate new, valid structures that are likely to be active against a specific target. tue.nl This approach can be applied to the 4-hydroxy-2-quinolinone scaffold to generate novel derivatives with potentially improved therapeutic properties.

Virtual Screening and De Novo Design Methods for Lead Generation

Virtual screening (VS) and de novo design are computational strategies used to identify and create new lead compounds. frontiersin.orgnih.gov VS involves screening large libraries of virtual compounds against a biological target to identify those with a high probability of binding, while de novo design algorithms build novel molecules from scratch, tailored to fit the target's active site. frontiersin.orgmdpi.com

Structure-based virtual screening is a prominent technique that relies on the three-dimensional structure of the target protein. frontiersin.org Molecular docking, a key component of this approach, predicts the preferred orientation and binding affinity of a ligand to a receptor. researchgate.net This method has been applied to quinolin-2-one derivatives to identify potential anticancer agents. In one study, a series of 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives were docked into the active site of the EGFR tyrosine kinase domain. The results revealed that the compounds formed well-conserved hydrogen bonds with key amino acid residues. nih.gov The docking scores, which estimate binding affinity, helped prioritize compounds for synthesis and biological evaluation. nih.gov

De novo design offers a complementary approach, creating entirely new chemical entities. This method was used to design novel 1,4-dihydroquinolin-4-ones as inhibitors of the kinesin spindle protein (KSP), a target in cancer therapy. nih.gov The designed compounds were then synthesized and evaluated, with several showing potent inhibitory activity in both enzymatic and cell proliferation assays. nih.gov This demonstrates the power of de novo design to generate novel and effective lead structures based on the quinolinone core.

The table below presents results from a study involving the synthesis and evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives as potential anticancer agents, highlighting their activity and docking scores.

| Compound ID | MolDock Score | Target Cell Line | IC₅₀ (µmol) |

| IVg | -137.813 | A549 | 0.0298 nih.gov |

| IVg | -137.813 | MDA-MB | 0.0338 nih.gov |

| Imatinib (Standard) | -119.354 | - | - |

This table is based on data from a study on 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives targeting the EGFR tyrosine kinase domain. nih.gov

Future Research Directions and Unexplored Potential

Development of Novel and Green Synthetic Pathways for 4-Hydroxy-1,3-diphenylquinolin-2(1H)-one Derivatives

The synthesis of 4-hydroxyquinolin-2-one derivatives has traditionally relied on methods such as the thermal condensation of diethyl phenylmalonate with N-methylaniline. nih.gov While effective, these methods often require harsh reaction conditions. Future research should prioritize the development of more efficient, cost-effective, and environmentally friendly synthetic strategies.

Key areas for exploration include:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate the synthesis of 4-hydroxyquinolin-2-ones. nih.govresearchgate.net Further exploration of microwave-assisted multicomponent reactions could lead to the rapid generation of diverse libraries of this compound derivatives.

Catalytic Methods: Investigating novel catalytic systems, including nanocatalysts and biocatalysts, could provide milder reaction conditions, higher yields, and improved selectivity.

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, leading to safer and more scalable synthetic processes.

Green Solvents: A shift towards the use of greener solvents, such as ionic liquids or supercritical fluids, would significantly reduce the environmental impact of the synthetic procedures.

Exploration of Additional Biological Activities (In Vitro) and Therapeutic Applications

Derivatives of the 4-hydroxyquinolin-2-one core have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. mdpi.comnih.govnih.gov However, the full biological profile of this compound and its analogues is yet to be fully elucidated.

Future in vitro studies should focus on:

Antiviral Activity: Given the diverse biological activities of quinolinones, screening for antiviral efficacy against a broad range of viruses is a logical next step. mdpi.com

Neuroprotective Effects: The potential of these compounds to act as neuroprotective agents in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease warrants investigation. mdpi.com

Enzyme Inhibition: A systematic screening against various enzyme families, such as kinases, proteases, and phosphatases, could uncover novel therapeutic targets. For instance, some quinolinone derivatives have shown potential as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a significant target in cancer therapy. mdpi.com

Modulation of Allosteric Sites: Research into the potential of these compounds as selective negative allosteric modulators of receptors, such as metabotropic glutamate (B1630785) receptors, could open up new therapeutic avenues for central nervous system disorders. nih.gov

The following table summarizes some of the reported biological activities of 4-hydroxyquinolin-2-one derivatives, providing a foundation for future explorations.

| Derivative Class | Biological Activity | Target/Assay | Key Findings |

| 4-hydroxy-2-oxo-1,2-dihydroquinolines | Anticancer | A549 and MDA-MB cell lines | A 3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one derivative was found to be the most active. nih.gov |

| Quinolinone–carboxamide hybrids | Anti-inflammatory, Antioxidant | Soybean LOX inhibition, lipid peroxidation, radical scavenging | Certain carboxamide and hybrid derivatives emerged as multi-target agents with combined antioxidant and LOX inhibitory activity. mdpi.com |

| 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-one | Anticancer | HepG-2 liver cancer cells | Demonstrated favorable efficacy comparable to the reference drug cisplatin. rsc.org |

| Pyrimido quinoline (B57606) derivatives | Antioxidant | DPPH, TEAC, FRAP, superoxide (B77818) radical scavenging, metal chelating, nitric oxide scavenging | Specific derivatives exhibited significant antioxidant activities. nih.gov |

| Ring-substituted 4-hydroxy-1H-quinolin-2-ones | Antifungal, Photosynthesis-inhibiting | Eight fungal strains, spinach chloroplasts | Showed potential as both antifungal agents and herbicides. nih.gov |

Integration of Advanced Computational Techniques for Predictive Modeling

Computational chemistry and pharmacology are indispensable tools for modern drug discovery. researchgate.netfrontiersin.org The integration of advanced computational techniques can significantly accelerate the identification and optimization of lead compounds based on the this compound scaffold.

Future computational efforts should include:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to optimize the geometrical configurations of novel derivatives and compute various parameters like molecular electrostatic potential (MEP), global reactivity indices, and frontier molecular orbital (FMO) analysis. rsc.orgnih.gov This can provide insights into the electronic characteristics and reactivity of the molecules.

Molecular Docking and Dynamics Simulations: Advanced molecular docking studies can help elucidate the binding interactions of synthesized compounds with their biological targets. nih.govrsc.org Furthermore, molecular dynamics simulations can provide a more dynamic picture of the ligand-receptor interactions over time.

Pharmacophore Modeling and Virtual Screening: Developing robust pharmacophore models based on known active compounds can facilitate the virtual screening of large chemical databases to identify novel hits with desired biological activities.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the early-stage evaluation of drug candidates. frontiersin.orgresearchgate.net This can help in prioritizing compounds with favorable pharmacokinetic profiles for further development.

Strategies for Designing Highly Selective and Potent Analogues with Optimized Profiles

The ultimate goal of medicinal chemistry research is to design potent and selective drug candidates with optimal efficacy and safety profiles. For this compound derivatives, this can be achieved through a combination of rational drug design strategies.

Future design strategies should focus on:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound core is necessary to establish comprehensive SAR. This involves the synthesis and biological evaluation of a wide range of analogues with modifications at the N1-phenyl, C3-phenyl, and other positions of the quinolinone ring.

Bioisosteric Replacement: Employing bioisosteric replacement strategies can help in fine-tuning the physicochemical and pharmacokinetic properties of the lead compounds to improve their drug-likeness.

Fragment-Based Drug Design (FBDD): FBDD approaches can be utilized to identify small molecular fragments that bind to specific pockets of the target protein, which can then be grown or linked to develop more potent inhibitors.

Hybrid Molecule Design: The design of hybrid molecules that combine the 4-hydroxyquinolin-2-one scaffold with other pharmacologically active moieties could lead to multi-target agents with enhanced therapeutic efficacy. mdpi.com

By systematically pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective treatments for a wide range of diseases.

Q & A

Q. What are the standard synthetic routes for 4-hydroxyquinolin-2(1H)-one derivatives, and how do reaction conditions influence yield?

The synthesis of 4-hydroxyquinolin-2(1H)-one derivatives typically involves cyclization of substituted anilines with β-ketoesters or via condensation reactions. For example, 4-hydroxy-3-(1-hydroxyethyl)-1-phenylquinolin-2(1H)-one was synthesized by refluxing precursors in absolute ethanol, achieving a 70.76% yield . Key factors affecting yield include:

- Solvent choice : Polar solvents like ethanol or DMF enhance solubility of intermediates.

- Temperature : Reflux conditions (e.g., 80–100°C) promote cyclization.

- Catalysts : Acidic or basic conditions (e.g., HCl or KOH) accelerate ring closure.

Characterization via IR and NMR confirms successful synthesis, with IR peaks at 1646 cm⁻¹ (C=O) and NMR signals for aromatic protons (δ 6.4–8.2 ppm) .

Q. How are spectroscopic techniques (IR, NMR, MS) employed to characterize 4-hydroxyquinolin-2(1H)-one derivatives?

- IR Spectroscopy : Identifies functional groups (e.g., OH stretch at 3200–3447 cm⁻¹, C=O at 1646–1663 cm⁻¹) .

- 1H NMR : Distinguishes substituents; e.g., methyl groups appear at δ 3.59 ppm (singlet), while aromatic protons show multiplet patterns (δ 6.4–8.2 ppm) .

- Mass Spectrometry : Confirms molecular ion peaks (e.g., m/z 297 for a diazepine-substituted derivative) and fragmentation pathways .

Advanced Research Questions

Q. How can reaction variables be optimized to enhance the yield of 4-hydroxyquinolin-2(1H)-one derivatives?

A factorial design approach can systematically evaluate variables:

- Temperature : Higher temperatures (e.g., 100°C vs. 60°C) may increase cyclization rates but risk decomposition.

- Reagent stoichiometry : Excess β-ketoester (1.2–1.5 eq) improves cyclization efficiency .

- Solvent polarity : DMF increases reaction rates for polar intermediates but may complicate purification .

Evidence from synthetic studies shows that optimizing these parameters can boost yields from ~70% to >85% .

Q. How do substituents on the quinoline core influence spectral data discrepancies in NMR analysis?

Substituents like phenyl or methyl groups alter electronic environments, causing chemical shift variations. For example:

- 1-Phenyl derivatives : Aromatic protons in the phenyl ring appear as a multiplet at δ 6.4–8.2 ppm .